molecular formula C25H21N3O3 B283715 5-(4-Ethoxyphenyl)-1,3-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

5-(4-Ethoxyphenyl)-1,3-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

Cat. No.: B283715
M. Wt: 411.5 g/mol
InChI Key: WCMHVJXKHSMQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyphenyl)-1,3-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione is a member of pyrrolidines.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in 1,3-dipolar cycloaddition reactions, leading to the synthesis of pyrazole derivatives with potential chemical applications. These reactions follow a concerted pathway and result in high yields of isomers (Kaur, Singh, & Singh, 2013).
  • It is used in the synthesis of various pyrazole and pyrrolopyrazole derivatives through reactions with nitrilimine and different dipolarophiles. These compounds are characterized using various spectroscopic methods (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Biological and Medicinal Applications

  • Certain pyrazole derivatives, including those related to the compound , have shown potent cytotoxic activity in various human tumor cell lines. They target multiple enzymes involved with nucleic acid metabolism, highlighting their potential in cancer research (Barnes, Izydore, & Hall, 2001).
  • Some derivatives of this compound exhibit antibacterial activity. These synthesized compounds have been studied for their structures and potential as antibacterial agents (Bobrovskaya et al., 2016).

Materials Science Applications

  • In the field of materials science, particularly in solar cell technology, related pyrrolopyrazole derivatives are synthesized for use as electron transport layers. Their electron-deficient nature and planar structure make them suitable for enhancing conductivity and electron mobility in solar cells (Hu et al., 2015).

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1,3-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C25H21N3O3/c1-2-31-20-15-13-18(14-16-20)27-24(29)21-22(17-9-5-3-6-10-17)26-28(23(21)25(27)30)19-11-7-4-8-12-19/h3-16,21,23H,2H2,1H3

InChI Key

WCMHVJXKHSMQGI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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